molecular formula C11H20O2<br>CH2=CHCOOC8H17<br>C11H20O2 B1346639 Octyl acrylate CAS No. 2499-59-4

Octyl acrylate

Cat. No. B1346639
CAS RN: 2499-59-4
M. Wt: 184.27 g/mol
InChI Key: ANISOHQJBAQUQP-UHFFFAOYSA-N
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Patent
US09102774B2

Procedure details

To 1.00 g (0.00891 mole, 1 eq) of 1-octene heated to 50° C. was added a solution of 0.706 g (0.00980 mole, 1.1 eq) of acrylic acid and 2.00 g of a 96 wt-% solution of sulfuric acid (18 M, 0.0196 mole, 2.2 eq). After 15 minutes at 70° C. all the olefin was consumed but only 30% of the product was the desired acrylate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.706 g
Type
reactant
Reaction Step Two
Quantity
0.0196 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11].S(=O)(=O)(O)O>>[C:9]([O:13][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])(=[O:12])[CH:10]=[CH2:11]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C=CCCCCCC
Step Two
Name
Quantity
0.706 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0.0196 mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 15 minutes at 70° C. all the olefin was consumed
Duration
15 min

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)OCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.